molecular formula C10H13NO2 B034581 1-tert-Butyl-4-nitrobenzene CAS No. 3282-56-2

1-tert-Butyl-4-nitrobenzene

Cat. No. B034581
Key on ui cas rn: 3282-56-2
M. Wt: 179.22 g/mol
InChI Key: XSCPVQNNFLHGHY-UHFFFAOYSA-N
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Patent
US08642624B2

Procedure details

NBS (125.0 g, 697.5 mmol) was slowly added to a solution of TFA:H2SO4 (5:1, 750 mL) and tert-butyl-4-nitrobenzene (100.0 g, 558.0 mmol) at RT. The solution was stirred for 24 h then poured over 5 kg of ice. The resulting suspension was filtered and washed with a 1:1 MeOH:H2O solution (200 mL) and dried in a vacuum oven. MS (ES+): 258.1, 260.1 (M+H)+. Calc'd for C10H12BrNO2: 257.01.
Name
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
TFA H2SO4
Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
5 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[C:9]([C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][CH:14]=1)([CH3:12])([CH3:11])[CH3:10]>C(O)(C(F)(F)F)=O.OS(O)(=O)=O>[Br:8][C:18]1[CH:17]=[C:16]([N+:19]([O-:21])=[O:20])[CH:15]=[CH:14][C:13]=1[C:9]([CH3:12])([CH3:10])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)[N+](=O)[O-]
Name
TFA H2SO4
Quantity
750 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O.OS(=O)(=O)O
Step Two
Name
ice
Quantity
5 kg
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
washed with a 1:1 MeOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
H2O solution (200 mL) and dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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